molecular formula C14H14N2O B1231812 3-propoxy-9H-pyrido[3,4-b]indole

3-propoxy-9H-pyrido[3,4-b]indole

Cat. No.: B1231812
M. Wt: 226.27 g/mol
InChI Key: LPAODQAWVMEXKR-UHFFFAOYSA-N
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Comparison with Similar Compounds

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-propoxy-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C14H14N2O/c1-2-7-17-14-8-11-10-5-3-4-6-12(10)16-13(11)9-15-14/h3-6,8-9,16H,2,7H2,1H3

InChI Key

LPAODQAWVMEXKR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=C2C(=C1)C3=CC=CC=C3N2

Synonyms

3-PBC cpd
3-propoxy-beta-carboline
3-propyloxy-carboline

Origin of Product

United States

Synthesis routes and methods I

Procedure details

184 mg of 3-amino-β-carboline are mixed with 0.5 ml of i-amylnitrite in 15 ml of n-propanol at room temperature and stirred for 15 minutes. Then it is heated for 4.5 hours to 80° C. bath temperature. After concentration, it is chromatographed on silica gel with methylene/chloride/acetone=1:1 as eluant. After concentration and recrystallization of the corresponding fractions from diisopropyl ether/cyclohexane, 120 mg of 3-propoxy-β-carboline with a 147°-151° C. melting point are obtained.
Quantity
184 mg
Type
reactant
Reaction Step One
[Compound]
Name
i-amylnitrite
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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Quantity
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